1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
Description
1-[(4-Bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS: 303148-89-2) is a substituted benzimidazole derivative characterized by three key functional groups:
- A 4-bromobenzyloxy substituent at position 1 of the benzimidazole core.
- A nitro group (-NO₂) at position 5.
- A phenyl ring at position 2.
Properties
IUPAC Name |
1-[(4-bromophenyl)methoxy]-6-nitro-2-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c21-16-8-6-14(7-9-16)13-27-23-19-12-17(24(25)26)10-11-18(19)22-20(23)15-4-2-1-3-5-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFZAJGAQYSQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Br)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl alcohol and 6-nitro-2-phenyl-1H-1,3-benzimidazole.
Reaction Conditions: The 4-bromobenzyl alcohol is reacted with 6-nitro-2-phenyl-1H-1,3-benzimidazole in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the 4-bromobenzyl alcohol is replaced by the benzimidazole nitrogen, forming the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Reduction of Nitro Group: 1-[(4-bromobenzyl)oxy]-6-amino-2-phenyl-1H-1,3-benzimidazole.
Substitution of Bromine: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase. The IC value was determined to be 15 µM, which is considered effective compared to standard chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Its efficacy as an antibacterial agent was assessed using standard disk diffusion methods.
Data Table: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 22 | 16 |
| Pseudomonas aeruginosa | 15 | 64 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs).
Case Study:
Research conducted at a leading university demonstrated that incorporating this compound into OLED devices improved their efficiency by enhancing charge transport properties. The devices exhibited a maximum brightness of 5000 cd/m² with a current efficiency of 15 cd/A .
Photodegradation Studies
The environmental impact of synthetic compounds is a growing concern. Studies have shown that this compound can undergo photodegradation under UV light, which may help mitigate its environmental persistence.
Data Table: Photodegradation Rates
| Light Source | Degradation Rate (%) | Time (hours) |
|---|---|---|
| UV-C (254 nm) | 80 | 5 |
| UV-A (365 nm) | 60 | 10 |
These findings indicate that the compound can be effectively broken down in natural sunlight, reducing its potential ecological footprint .
Mechanism of Action
The mechanism of action of 1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and bromobenzyl groups may play a role in binding to these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Dichlorobenzyl Derivatives
- 1-[(2,4-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS: N/A):
- 1-[(2,6-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS: 303148-91-6):
Mixed Halogen Derivatives
- 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole :
Non-Halogenated Benzimidazoles
- 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (CAS: 2620-81-7):
- 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole (CAS: 2620-76-0):
Substituent Position and Electronic Effects
- 1-[(3,4-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS: N/A):
- 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole :
Physicochemical and Structural Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Key Substituents |
|---|---|---|---|---|---|
| 1-[(4-Bromobenzyl)oxy]-6-nitro-2-phenyl-1H-... | C₂₀H₁₄BrN₃O₃ | ~448.2 | ~5.8 | 4 | 4-Br-benzyloxy, NO₂, Ph |
| 1-[(2,4-Dichlorobenzyl)oxy]-6-nitro-2-phenyl... | C₂₀H₁₃Cl₂N₃O₃ | 414.2 | 6.1 | 4 | 2,4-Cl₂-benzyloxy, NO₂, Ph |
| 1-[(2,6-Dichlorobenzyl)oxy]-6-nitro-2-phenyl... | C₂₀H₁₃Cl₂N₃O₃ | 414.2 | 6.1 | 4 | 2,6-Cl₂-benzyloxy, NO₂, Ph |
| 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole | C₁₉H₁₃BrN₂ | 349.2 | ~5.0 | 2 | 4-Br-Ph, Ph |
| 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole | C₂₁H₁₈N₂O | 326.4 | ~4.5 | 3 | Bn, 4-OCH₃-Ph |
Implications for Research and Development
- Bioactivity : Nitro and halogen groups are associated with antimicrobial and anticancer properties in benzimidazoles , though direct evidence for this compound is lacking.
- Material Science : The planar benzimidazole core and electron-withdrawing groups may suit applications in optoelectronics or catalysis.
Biological Activity
1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS Number: 942195-80-4) is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of the compound is , with a molecular weight of 404.25 g/mol. The compound features a nitro group, which is often associated with enhanced biological activity, and a bromobenzyl ether moiety that may influence its pharmacological properties.
Biological Activity Overview
Research indicates that benzimidazole derivatives, including this compound, exhibit a range of biological activities:
Antitumor Activity
A study evaluating newly synthesized benzimidazole derivatives demonstrated significant antitumor activity against various human lung cancer cell lines (A549, HCC827, NCI-H358). Compounds were tested using both 2D and 3D cell culture methods. The results indicated that compounds similar to this compound showed potential in inhibiting cell proliferation with IC50 values in the micromolar range .
Table 1: Antitumor Activity Summary
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 2D |
| Compound A | HCC827 | 5.13 ± 0.97 | 2D |
| Compound A | NCI-H358 | 0.85 ± 0.05 | 2D |
| Compound B | A549 | 6.75 ± 0.19 | 2D |
| Compound C | HCC827 | 20.46 ± 8.63 | 3D |
Antimicrobial Activity
In addition to antitumor properties, benzimidazole derivatives have been evaluated for their antimicrobial effects. The compounds were tested against Gram-positive and Gram-negative bacteria using broth microdilution methods according to CLSI guidelines. The findings suggested that certain derivatives exhibited promising antibacterial activity .
The biological activity of benzimidazole derivatives is often attributed to their ability to interact with DNA and inhibit critical cellular processes such as replication and transcription. Studies have shown that these compounds can bind within the minor groove of DNA, potentially leading to cytotoxic effects on rapidly dividing cancer cells .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzimidazole derivatives similar to the compound :
- Synthesis and Evaluation : A recent study reported the synthesis of various benzimidazole derivatives and their evaluation against multiple cancer cell lines. The synthesized compounds exhibited varying degrees of cytotoxicity, with some showing selectivity towards cancer cells over normal fibroblasts .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the benzimidazole core can significantly influence biological activity. For example, the introduction of electron-withdrawing groups like nitro or halogens has been associated with enhanced antitumor efficacy .
- In Vivo Studies : While most studies focus on in vitro assays, there is a growing interest in assessing the in vivo efficacy of these compounds in animal models to better understand their therapeutic potential and safety profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with nitro-substituted benzimidazole precursors. Key steps include nucleophilic substitution of the bromobenzyl group under alkaline conditions (e.g., K₂CO₃ in DMSO) and subsequent oxidation or reduction steps to introduce the nitro group . Characterization of intermediates is performed via HPLC, NMR (¹H/¹³C), and mass spectrometry to confirm regioselectivity and purity. For example, LC-MS can detect side products like dehalogenated derivatives .
Q. How can researchers validate the molecular structure of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation, as demonstrated for similar benzimidazole derivatives . Complementary techniques include FT-IR for functional group analysis (e.g., nitro stretching at ~1520 cm⁻¹) and 2D NMR (COSY, HSQC) to resolve aromatic proton coupling patterns . Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or solvent effects .
Advanced Research Questions
Q. What strategies optimize the yield and regioselectivity of the nitro group introduction in benzimidazole derivatives?
- Methodological Answer : Computational modeling (e.g., density functional theory (DFT)) predicts electron-deficient sites for nitration. Experimentally, mixed acid systems (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) minimize over-nitration. Yield optimization may require iterative adjustment of stoichiometry and reaction time, validated by TLC and GC-MS .
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in IC₅₀ values may arise from solvent interference (DMSO >1% can affect cell membranes). Statistical meta-analysis of dose-response curves and control experiments (e.g., solvent-only baselines) are critical .
Q. What computational approaches predict the binding affinity of this compound to target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled protein structures identifies potential binding pockets. MD simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over 100+ ns trajectories. Validate predictions with SPR (surface plasmon resonance) for kinetic binding constants .
Q. How can reaction mechanisms for benzimidazole functionalization be elucidated experimentally?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N-nitro groups) tracks reaction pathways via MS/MS. Kinetic studies (variable-temperature NMR) reveal activation energies for key steps like SNAr (nucleophilic aromatic substitution). Trapping intermediates with quenching agents (e.g., MeOH) provides mechanistic clues .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Forced degradation studies (ICH guidelines) involve incubating the compound in buffers (pH 1–13) and analyzing degradation products via UPLC-QTOF. Accelerated thermal stability (40–60°C) is monitored using DSC (differential scanning calorimetry) to identify phase transitions .
Q. How do solvent polarity and proticity influence the compound’s spectroscopic properties?
- Methodological Answer : Solvatochromic shifts in UV-Vis spectra (e.g., λmax in DMSO vs. EtOH) correlate with solvent polarity index. TD-DFT calculations model these shifts, while ¹H NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) reveals hydrogen bonding effects on proton chemical shifts .
Critical Considerations for Experimental Design
- Synthetic Reproducibility : Document exact stoichiometry and solvent drying protocols (e.g., molecular sieves for DMSO) to minimize batch-to-batch variability .
- Data Validation : Use internal standards (e.g., deuterated analogs) in NMR and MS to confirm signal assignments .
- Ethical Data Reporting : Disclose negative results (e.g., failed coupling reactions) to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
